3-bromocyclohex-2-en-1-ol
Description
Properties
CAS No. |
109380-09-8 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromocyclohex 2 En 1 Ol and Its Analogs
Direct Halogenation Approaches for Cyclohexenols
The direct introduction of a bromine atom onto a cyclohexenol (B1201834) framework represents a primary strategy for the synthesis of 3-bromocyclohex-2-en-1-ol. This approach hinges on the principles of allylic halogenation, where a hydrogen atom at a carbon adjacent to a double bond is substituted with a halogen.
Regioselective Bromination Techniques for Unsaturated Alcohols
The regioselective synthesis of this compound from cyclohex-2-en-1-ol necessitates the specific bromination at the C-3 position. The most common and effective reagent for this transformation is N-bromosuccinimide (NBS). wikipedia.orgnih.gov Allylic bromination with NBS proceeds via a free-radical chain mechanism, which is typically initiated by light or a radical initiator. wikipedia.orgmasterorganicchemistry.com The reaction is favored at the allylic position due to the formation of a resonance-stabilized allylic radical intermediate. masterorganicchemistry.com
The use of NBS is particularly advantageous as it provides a low, constant concentration of molecular bromine (Br₂) in the reaction medium. wikipedia.org This low concentration of Br₂ is crucial to favor the radical substitution pathway over the competing electrophilic addition of bromine across the double bond, which would lead to the formation of dibrominated products. wikipedia.orgchadsprep.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), to further suppress ionic side reactions. chemicalbook.com
| Reagent | Initiator | Solvent | Key Feature |
| N-bromosuccinimide (NBS) | Light (hν) or Radical Initiator (e.g., AIBN) | Carbon Tetrachloride (CCl₄) | Provides a low concentration of Br₂ to favor allylic substitution over addition. |
Stereoselective Control in Bromination Reactions to this compound
Achieving stereoselective control in the direct bromination of cyclohex-2-en-1-ol to form a specific stereoisomer of this compound is a significant challenge. The radical mechanism of allylic bromination with NBS generally does not offer a high degree of stereochemical control. chemistrysteps.com The intermediate allylic radical is planar, and the subsequent attack by bromine can occur from either face, leading to a racemic or diastereomeric mixture if a chiral center is formed. chemistrysteps.com
For cyclic allylic alcohols like cyclohex-2-en-1-ol, the existing stereocenter at C-1 can potentially influence the stereochemical outcome at C-3, leading to diastereoselectivity. However, this directing effect is often weak in radical reactions. Research into catalytic enantioselective dibromination of allylic alcohols is ongoing, but these methods typically involve the addition of two bromine atoms across the double bond rather than allylic substitution. wisc.edu
Functional Group Interconversion Strategies to Access the this compound Framework
Functional group interconversion provides alternative and often more controlled pathways to the this compound structure, starting from more readily available precursors.
Transformations from Related Cyclohexene (B86901) and Cyclohexane (B81311) Precursors
One of the most viable functional group interconversion strategies involves the reduction of 3-bromocyclohex-2-en-1-one. The synthesis of this α,β-unsaturated ketone has been reported from 1,3-cyclohexanedione. google.com The subsequent 1,2-reduction of the carbonyl group yields the desired allylic alcohol.
A significant challenge in the reduction of enones is preventing the competing 1,4-conjugate addition of the hydride, which would lead to the saturated ketone. The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in a protic solvent like methanol, is highly effective for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. wikipedia.orgscribd.comorganic-chemistry.orgthermofisher.com The cerium salt is believed to activate the carbonyl group towards nucleophilic attack and to generate a "harder" borohydride species that preferentially attacks the carbonyl carbon (the "hard" electrophilic site) over the β-carbon (the "soft" electrophilic site). wikipedia.org
Another potential precursor is 3-bromocyclohexene (B24779), which can be synthesized from cyclohexene via allylic bromination with NBS. chemicalbook.com Conversion of 3-bromocyclohexene to this compound would require the introduction of a hydroxyl group at the C-1 position, a transformation that could potentially be achieved through a sequence of reactions, such as dehydrobromination to form 1,3-cyclohexadiene (B119728) followed by a regioselective oxidation, though this is a less direct route. orgsyn.org
| Precursor | Key Transformation | Reagents | Product |
| 3-Bromocyclohex-2-en-1-one | 1,2-Reduction | NaBH₄, CeCl₃ (Luche Reduction) | This compound |
| 3-Bromocyclohexene | Allylic Oxidation (multi-step) | e.g., SeO₂ (hypothetical) | This compound |
Introduction of the Bromo Functionality from Different Halides or Pseudohalides
While less common for this specific target, the bromo group can in principle be introduced from other functionalities. For instance, a hydroxyl group at the C-3 position of a cyclohexene-1,3-diol could be selectively converted to a bromide. However, achieving this selectivity in the presence of the allylic alcohol at C-1 would be challenging. The use of pseudohalides, such as an azide (B81097) group, followed by conversion to a bromide is also a theoretical possibility but is not a commonly reported route for this specific compound.
Asymmetric Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is of interest for its potential use as a chiral building block in the synthesis of more complex molecules.
A promising strategy for the asymmetric synthesis of this compound is the enantioselective reduction of the prochiral precursor, 3-bromocyclohex-2-en-1-one. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation using a chiral metal catalyst. While specific examples for the asymmetric reduction of 3-bromocyclohex-2-en-1-one are not prevalent in the literature, the asymmetric reduction of prochiral cycloalkenones is a well-established field.
Another approach is the kinetic resolution of racemic this compound. This can be accomplished through enzymatic methods, where an enzyme selectively acylates or deacylates one enantiomer of the alcohol, allowing for the separation of the two enantiomers. Lipases are commonly used for such resolutions.
Finally, derivatization of the racemic alcohol with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary, is a classical method for obtaining enantiopure compounds.
Chiral Catalyst-Mediated Approaches for Enantioselective Formation
The direct, enantioselective synthesis of this compound can be approached through the asymmetric modification of prochiral precursors using substoichiometric amounts of a chiral catalyst. One of the most logical strategies involves the catalytic enantioselective functionalization of cyclohex-2-en-1-ol or a related substrate. While direct asymmetric bromination of an allylic alcohol at the vinylic position is challenging, related transformations highlight the potential of this approach.
For instance, catalytic enantioselective halogenation reactions of alkenes, including allylic alcohols, have been developed using chiral ligand-metal complexes. These systems activate a halogen source and deliver it to the substrate in a stereocontrolled manner. A notable example is the use of titanium-based catalysts with chiral Schiff base ligands for the enantioselective haloazidation of allylic alcohols. nih.gov This methodology demonstrates that a chiral Lewis acid can control the stereochemical outcome of halofunctionalization. A similar strategy could be envisioned for the synthesis of this compound, potentially through a catalytic, enantioselective bromofunctionalization of a cyclohexadiene precursor.
Another powerful approach is the dynamic kinetic resolution of a racemic precursor. For example, iridium-catalyzed asymmetric hydrogenation of racemic γ,δ-unsaturated β-ketoesters has been shown to produce chiral allylic alcohols with high enantioselectivity. researchgate.net A similar strategy could be applied to a racemic ketone precursor of this compound, where a chiral catalyst selectively hydrogenates one enantiomer to the desired alcohol, allowing for the separation of the optically active product.
The table below summarizes representative chiral catalyst systems used in the asymmetric synthesis of allylic alcohols and related halogenated compounds, illustrating the potential for application in the synthesis of enantiopure this compound.
| Catalyst System | Substrate Type | Transformation | Achieved Enantioselectivity (ee) |
| In(OTf)₃ / Chiral PYBOX | Aldehydes | Allylation | 60–93% ee rsc.org |
| Titanium / Chiral Schiff Base | Allylic Alcohols | Bromoazidation | Not specified nih.gov |
| Iridium / Chiral SpiroPAP | Racemic β-Ketoesters | Asymmetric Hydrogenation (DKR) | 87% to >99% ee researchgate.net |
| Palladium(II) / Chiral Ligand | (Z)-2-Alken-1-ols | Allylic Esterification | 86–99% ee organic-chemistry.org |
Biocatalytic and Chemoenzymatic Methods for Enantiopure Synthesis, including Enantioselective Hydrolysis
Biocatalysis offers a powerful and green alternative to traditional chemical methods for producing enantiopure compounds. Enzymes operate under mild conditions (typically room temperature and neutral pH) and exhibit remarkable chemo-, regio-, and stereoselectivity. Chemoenzymatic approaches combine the best of both worlds, using conventional organic synthesis to create a substrate that is then resolved or converted by an enzyme. nih.gov
A highly effective strategy for obtaining enantiopure this compound is the kinetic resolution of its racemic form using lipases. The synthetic sequence involves first preparing racemic this compound using standard chemical methods, followed by its acylation to produce the corresponding ester, for example, 3-bromocyclohex-2-en-1-yl acetate (B1210297).
In the key enzymatic step, this racemic acetate is subjected to enantioselective hydrolysis catalyzed by a lipase (B570770). The enzyme selectively hydrolyzes one enantiomer of the acetate back to the alcohol, while leaving the other enantiomer of the acetate unreacted. nih.gov For example, lipase from Pseudomonas cepacia (PS) or Candida antarctica Lipase B (CAL-B) are frequently used for such resolutions. nih.gov This process results in a mixture of one enantiomer of the alcohol and the opposite enantiomer of the acetate, which can then be separated by standard chromatographic techniques. This method is widely used for the synthesis of chiral alcohols and their derivatives. mdpi.com
Another potential biocatalytic route involves the asymmetric reduction of 3-bromocyclohex-2-en-1-one using ketoreductase enzymes (KREDs). These enzymes, often derived from yeast or bacteria, can reduce ketones to alcohols with exceptionally high enantioselectivity. researchgate.net
| Enzyme (Lipase) | Substrate Type | Transformation | Selectivity (E-value) |
| Pseudomonas cepacia (PS IM) | 3-Phenylisoserine ethyl ester | Kinetic Hydrolysis | >200 nih.gov |
| Candida rugosa (CRL) | Diastereomeric FOP acetates | Kinetic Resolution | Not specified nih.gov |
| Pseudomonas fluorescens (Amano AK) | Racemic aryloxy-propan-2-yl acetates | Kinetic Resolution | High mdpi.com |
| Thermomyces lanuginosus (TLL) | Racemic aryloxy-propan-2-yl acetates | Kinetic Resolution | High mdpi.com |
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes through thoughtful design. This includes minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. These principles are highly relevant to the synthesis of this compound.
Solvent-Free or Environmentally Benign Solvent Systems
Many traditional organic reactions, including brominations, utilize volatile and often toxic organic solvents such as carbon tetrachloride (CCl₄) or benzene. A key goal of green chemistry is to replace these solvents with environmentally benign alternatives. Water is an ideal green solvent, but the low aqueous solubility of many organic substrates can be a limitation.
A promising class of alternative solvents is Deep Eutectic Solvents (DESs). DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a liquid with a melting point significantly lower than that of its individual components. ugr.es They are often biodegradable, non-toxic, non-volatile, and can be prepared from inexpensive, renewable sources. mdpi.com The synthesis of this compound could be adapted to use a DES, such as choline chloride/urea, as the reaction medium, thereby eliminating the need for hazardous organic solvents. mdpi.com
| Deep Eutectic Solvent Components (Molar Ratio) | Abbreviation | Melting Point (°C) | Key Features |
| Choline Chloride : Urea (1:2) | ChCl/Urea | 12 | Biodegradable, widely used |
| Choline Chloride : Glycerol (1:2) | ChCl/Gly | -35 | Derived from renewable resources |
| Choline Chloride : Ethylene Glycol (1:2) | ChCl/EG | -66 | Low melting point |
| Zinc Chloride : Acetic Acid (1:2) | ZnCl₂/HOAc | Liquid Complex | Lewis acidic properties mdpi.com |
Renewable Reagents and Catalysts for Bromination and Derivatization
The choice of reagents is critical to the sustainability of a synthetic process. Traditional allylic bromination often employs N-bromosuccinimide (NBS). While effective, NBS is a synthetic reagent, and its use generates succinimide (B58015) as a byproduct. libretexts.org
A greener approach to bromination involves the in-situ generation of the active bromine species from a simple and abundant bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr). The bromide ion can be oxidized to an electrophilic bromine species using a green oxidant like hydrogen peroxide (H₂O₂), with water as the only byproduct. This method avoids the use of stoichiometric brominating agents like Br₂ or NBS.
Furthermore, the field of biocatalysis offers enzymatic solutions for halogenation. Haloperoxidase enzymes can catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) using hydrogen peroxide, leading to the selective halogenation of organic substrates under mild aqueous conditions. The development of robust haloperoxidases for allylic bromination would represent a significant advance in green chemistry.
Atom Economy and Efficiency Considerations in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferable to those with low atom economy, like substitutions and eliminations, which generate stoichiometric byproducts.
A conventional route to this compound might start from cyclohexene. Allylic bromination with NBS would produce 3-bromocyclohexene, followed by an oxidation step to introduce the hydroxyl group. This multi-step substitution-based route has a relatively low atom economy.
Route 1: Substitution-Based (Hypothetical)
Step 1: C₆H₁₀ + C₄H₄BrNO₂ (NBS) → C₆H₉Br + C₄H₅NO₂
Step 2: C₆H₉Br + [Oxidizing Agent] → C₆H₉BrO
The atom economy for the bromination step is low because the succinimide fragment (C₄H₅NO₂) is a waste product.
Route 2: Addition-Based (Hypothetical) A more atom-economical approach would be a direct addition reaction. For example, the formal addition of "HOBr" across one of the double bonds of 1,3-cyclohexadiene would form the desired product in a single step with 100% theoretical atom economy.
C₆H₈ + HOBr → C₆H₉BrO
While finding a practical reagent for such a transformation can be challenging, it serves as an ideal benchmark for designing more efficient synthetic routes.
| Synthetic Route | Key Reaction Type | Theoretical Atom Economy | Green Chemistry Considerations |
| Route 1 (from Cyclohexene) | Allylic Substitution | Low | Generates stoichiometric waste (succinimide). |
| Route 2 (from 1,3-Cyclohexadiene) | Addition | 100% | Ideal but may be synthetically challenging to achieve selectively. |
By prioritizing chiral catalysis, biocatalysis, and green chemistry principles, the synthesis of this compound can be achieved with high levels of stereocontrol and environmental sustainability, reflecting the forward direction of modern chemical synthesis.
Chemical Reactivity and Transformations of 3 Bromocyclohex 2 En 1 Ol
Elimination Reactions Forming Dienes and Related Unsaturated Systems
In contrast to its inertness in substitution reactions, 3-bromocyclohex-2-en-1-ol readily undergoes elimination when treated with a base to form a conjugated diene system.
The most common pathway for the elimination of HBr from this compound is the E2 mechanism, which is favored by the use of a strong base. masterorganicchemistry.com
E2 Mechanism : This is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously. youtube.com For the E2 reaction to occur in a cyclohexane (B81311) system, a specific stereochemical arrangement is required: the beta-hydrogen and the leaving group (bromine) must be in an anti-periplanar (or trans-diaxial) orientation. khanacademy.org In the chair conformation of this compound, the molecule must adopt a conformation where both the hydrogen on C4 and the bromine on C3 are in axial positions for the elimination to proceed efficiently.
E1 Mechanism : The E1 mechanism, which involves the formation of a carbocation intermediate, is less likely for this vinylic system due to the high energy of the required vinylic carbocation. However, if conditions were to favor an E1 pathway (e.g., a weak base in a polar protic solvent), the regiochemical outcome would still be driven by the formation of the most stable product.
The stereochemical outcome of the E2 reaction is highly specific. The requirement for a trans-diaxial arrangement dictates which protons can be removed, thereby controlling the geometry of the resulting diene. khanacademy.org
Elimination of HBr from this compound can potentially lead to two different diene products. However, the reaction is highly regioselective. The primary driving force is the formation of a conjugated system, which is thermodynamically more stable than an isolated diene system.
According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. chemistrysteps.com In this case, abstraction of a proton from the C4 position leads to the formation of cyclohex-1,3-dien-1-ol, a conjugated dienol. This product is significantly more stable than the alternative, non-conjugated diene that would result from proton abstraction from C2 (which is not a typical elimination pathway). Therefore, the formation of the conjugated cyclohex-1,3-dien-1-ol is the overwhelmingly favored outcome. libretexts.orgyoutube.com The choice of base (e.g., a sterically hindered base like potassium tert-butoxide versus a non-hindered base like sodium ethoxide) can influence the rate but generally does not alter the preference for the conjugated product in this system. youtube.com
Oxidation and Reduction Chemistry of this compound
The presence of both an allylic alcohol and a vinyl bromide allows for selective oxidation and reduction reactions targeting different parts of the molecule.
Oxidation : The secondary allylic alcohol can be selectively oxidized to a ketone without affecting the vinyl bromide or the double bond. This is typically achieved using mild oxidizing agents. Pyridinium chlorochromate (PCC) is an effective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. masterorganicchemistry.com In the case of this compound, treatment with PCC would yield 3-bromocyclohex-2-en-1-one, an α,β-unsaturated ketone. Stronger oxidizing agents like chromic acid are generally avoided as they can lead to over-oxidation or unwanted side reactions with the alkene. sltchemicals.com
Reduction : The reduction of this compound or its oxidized ketone derivative can proceed via several pathways depending on the reducing agent used.
Catalytic Hydrogenation : Treatment with H₂ gas over a metal catalyst (like Pd/C) would typically reduce the carbon-carbon double bond, leading to the formation of 3-bromocyclohexan-1-ol. organic-chemistry.org Under more forceful conditions, hydrogenolysis (cleavage) of the C-Br bond could also occur.
Reduction of the Ketone : If the alcohol is first oxidized to 3-bromocyclohex-2-en-1-one, selective reduction can be achieved. To reduce the carbonyl group back to an alcohol without affecting the double bond (a 1,2-reduction), the Luche reduction (NaBH₄ with CeCl₃) is often employed. acs.org To reduce the carbon-carbon double bond while leaving the carbonyl intact (a 1,4- or conjugate reduction), reagents such as lithium dialkylcuprates are used. organic-chemistry.org Using a strong reducing agent like LiAlH₄ would likely reduce the carbonyl group and could potentially also cleave the C-Br bond. youtube.com
| Reaction Type | Reagent | Functional Group Targeted | Product |
|---|---|---|---|
| Oxidation | Pyridinium Chlorochromate (PCC) | Secondary Alcohol | 3-bromocyclohex-2-en-1-one |
| Reduction | H₂ / Pd/C | C=C Double Bond | 3-bromocyclohexan-1-ol |
| Reduction (of enone) | NaBH₄, CeCl₃ (Luche Reduction) | C=O Carbonyl | This compound |
| Reduction (of enone) | Lithium Dialkylcuprate | C=C Double Bond (Conjugate) | 3-bromocyclohexan-1-one |
Oxidation of the Alcohol Functionality to Brominated Cyclohexenones
The secondary allylic alcohol group in this compound can be readily oxidized to the corresponding α,β-unsaturated ketone, 3-bromocyclohex-2-enone (B1278526). This transformation is a key step in modifying the electronic and steric properties of the molecule, opening pathways for further functionalization, such as conjugate additions.
Common and effective reagents for the oxidation of allylic alcohols are often employed for this purpose. Manganese dioxide (MnO₂) is a particularly mild and selective reagent for oxidizing allylic and benzylic alcohols, minimizing the risk of side reactions involving the double bond or the vinyl bromide. Other chromium-based reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) can also achieve this conversion efficiently.
Table 1: Representative Conditions for the Oxidation of this compound
| Reagent | Solvent(s) | Typical Conditions | Product |
|---|---|---|---|
| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Stirring at room temperature | 3-bromocyclohex-2-enone |
Reduction of the Double Bond or the Bromine Moiety
The reduction of this compound can be directed towards either the carbon-carbon double bond or the carbon-bromine bond, depending on the chosen reagents and reaction conditions.
Reduction of the Double Bond: Catalytic hydrogenation is a common method for reducing the alkene functionality. Using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere typically leads to the saturation of the double bond, yielding 3-bromocyclohexan-1-ol. The stereochemistry of the addition of hydrogen is usually syn, leading to specific diastereomers depending on the substrate's conformation.
Reduction of the Bromine Moiety (Dehalogenation): Reductive dehalogenation can be achieved to replace the bromine atom with a hydrogen atom, affording cyclohex-2-en-1-ol. This can be accomplished using radical-based methods, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN). Alternatively, certain transition metal catalysts in the presence of a hydride source can also effect this transformation.
Carbon-Carbon Bond Forming Reactions Involving this compound
The presence of a vinyl bromide moiety makes this compound an excellent substrate for a variety of powerful transition metal-catalyzed cross-coupling reactions. organicchemistrytutor.com It is important to note that for many of these reactions, particularly those employing strong bases or organometallic reagents, the hydroxyl group may need to be protected (e.g., as a silyl (B83357) ether or acetate) to prevent undesired side reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi) at the Bromine Position
Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. wikipedia.org The vinyl bromide in this compound acts as the electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. yonedalabs.comorganic-chemistry.org It is a highly versatile method for forming new carbon-carbon bonds with a wide tolerance for functional groups. nih.gov
Heck Reaction: In the Heck reaction, the vinyl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of substituted styrenes and dienes. mdpi.com
Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) complexes, in the presence of a base. wikipedia.orgorganic-chemistry.org It provides a direct route to conjugated enynes.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the vinyl bromide, catalyzed by a palladium or nickel complex. organic-chemistry.org Organozinc reagents are highly reactive, often allowing for milder reaction conditions. wikipedia.org
Table 2: Overview of Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Typical Catalyst(s) | Typical Base(s) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | 3-substituted-cyclohex-2-en-1-ol (R=aryl, vinyl) |
| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | 3-(alkenyl)-cyclohex-2-en-1-ol |
| Sonogashira | Terminal Alkyne (R''-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | 3-(alkynyl)-cyclohex-2-en-1-ol |
Allylic Alkylation Reactions and Their Stereocontrol
While classic allylic alkylation involves a leaving group at the allylic position (C1), the term can also encompass functionalization at other positions of the allylic system. In the context of this compound, a key strategy involves its oxidation to 3-bromocyclohex-2-enone. The resulting enone can be deprotonated at the C2 position (α to the carbonyl) to form an enolate, which can then be alkylated with various electrophiles, such as allyl halides. This provides a route to compounds like 2-allyl-3-bromocyclohex-2-en-1-one. Stereocontrol in such reactions is a significant challenge and often depends on the specific enolate geometry and the reaction conditions.
Organometallic Reagent Chemistry (e.g., Grignard, Organolithium, Organocopper)
The interaction of this compound with common organometallic reagents is multifaceted.
Grignard and Organolithium Reagents: These hard nucleophiles and strong bases will preferentially react with the acidic proton of the hydroxyl group. masterorganicchemistry.com If more than one equivalent is used, the second equivalent could potentially engage in metal-halogen exchange with the C-Br bond. However, for the oxidized derivative, 3-bromocyclohex-2-enone, these reagents typically favor 1,2-addition to the carbonyl group over 1,4-conjugate addition. stackexchange.com
Organocopper Reagents (Gilman Reagents): Organocuprates are soft nucleophiles and are renowned for their ability to undergo 1,4-conjugate addition to α,β-unsaturated ketones. organicchemistrytutor.commasterorganicchemistry.com Therefore, reaction of an organocuprate with 3-bromocyclohex-2-enone is expected to result in the addition of the organic group to the C4 position of the cyclohexene (B86901) ring, forming a β-substituted bromoketone. wikipedia.orgic.ac.uk This reactivity is in direct contrast to that of Grignard or organolithium reagents. organicchemistrytutor.com
Rearrangement Reactions of this compound Derivatives
The scaffold of this compound can be induced to undergo various skeletal rearrangements, typically after modification of its functional groups.
Semmler-Wolff Aromatization: The corresponding oxime of 3-bromocyclohex-2-enone could potentially undergo a Semmler-Wolff type reaction. nih.gov This acid-catalyzed reaction converts cyclohexenone oximes into anilines through a dehydration-aromatization sequence.
Ring Contraction: Under radical conditions, derivatives of substituted cyclohexyl systems have been shown to undergo ring contraction to form cyclopentylmethyl radicals. nih.gov This type of rearrangement could be a potential pathway for derivatives of this compound under specific radical-generating conditions.
Sigmatropic Rearrangements: If the hydroxyl group is converted into an allyl ether, a nih.govnih.gov-sigmatropic rearrangement, such as the Claisen rearrangement, could be thermally or Lewis-acid induced. byjus.com This would involve the migration of the allyl group to the C2 position of the ring.
These potential transformations highlight the utility of this compound and its derivatives in constructing complex molecular architectures.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-bromocyclohex-2-enone |
| Manganese dioxide |
| Pyridinium chlorochromate (PCC) |
| Pyridinium dichromate (PDC) |
| 3-bromocyclohexan-1-ol |
| Palladium on carbon (Pd/C) |
| Platinum(IV) oxide |
| Cyclohex-2-en-1-ol |
| Tributyltin hydride |
| Azobisisobutyronitrile (AIBN) |
| 2-allyl-3-bromocyclohex-2-en-1-one |
| anilines |
Sigmatropic Rearrangements and Their Mechanistic Implications
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. In the context of this compound, the allylic alcohol moiety is a key structural feature that could potentially participate in such transformations.
One of the most relevant types of sigmatropic rearrangements for this substrate is the drugfuture.comnih.gov-sigmatropic rearrangement. For this to occur, the oxygen of the hydroxyl group would need to be part of a system where it is bonded to an atom that can bear a positive charge or has a lone pair, which in turn is adjacent to a double bond. While the parent alcohol itself is not primed for a drugfuture.comnih.gov-sigmatropic rearrangement, its derivatives could be. For instance, conversion of the alcohol to an allylic ether or an ylide would create a suitable substrate for a drugfuture.comnih.gov-Wittig rearrangement.
Another possibility is a nih.govnih.gov-sigmatropic rearrangement, such as the Claisen rearrangement. This would require the formation of an allyl vinyl ether from this compound. Reaction with a vinyl ether under acidic conditions could, in principle, generate the necessary intermediate for a subsequent thermal or Lewis acid-catalyzed Claisen rearrangement. The stereochemistry of the substituents on the cyclohexene ring would play a crucial role in the stereochemical outcome of the rearranged product, following the predictable chair-like transition state model for nih.govnih.gov-sigmatropic shifts.
| Sigmatropic Rearrangement Type | Required Derivative of this compound | Potential Product Type |
| drugfuture.comnih.gov-Wittig Rearrangement | Allylic ether | Rearranged alcohol |
| nih.govnih.gov-Claisen Rearrangement | Allyl vinyl ether | γ,δ-Unsaturated carbonyl compound |
Carbocation Rearrangements in Acidic Media
In the presence of acidic media, the hydroxyl group of this compound can be protonated, forming a good leaving group (water) and generating a carbocation. The initially formed secondary allylic carbocation is stabilized by resonance. This carbocation can then undergo various rearrangements to form more stable species.
A likely rearrangement is a Wagner-Meerwein shift, which involves a 1,2-hydride or 1,2-alkyl shift. jk-sci.com In the case of the carbocation derived from this compound, a 1,2-hydride shift from the adjacent carbon would lead to a more stable tertiary carbocation, if the adjacent carbon is suitably substituted. The stability of carbocations generally follows the order: tertiary > secondary > primary.
The presence of the bromine atom on the double bond can influence the stability and reactivity of the carbocation. The electron-withdrawing inductive effect of bromine could destabilize the adjacent carbocation, while its ability to participate in resonance through its lone pairs might offer some stabilization. The ultimate fate of the rearranged carbocation would be trapping by a nucleophile present in the medium (e.g., the conjugate base of the acid or the solvent) or elimination of a proton to form a new double bond.
| Initial Carbocation | Rearrangement Type | Potential Rearranged Carbocation |
| Secondary allylic | 1,2-Hydride Shift | Tertiary allylic (if structure allows) |
| Secondary allylic | Ring contraction/expansion | Varies depending on ring strain |
Pericyclic Reactions Involving the Cyclohexene Core
Diels-Alder Reactions and Related Cycloadditions
The cyclohexene core of this compound contains a double bond that can act as a dienophile in a Diels-Alder reaction. The reactivity of this double bond would be influenced by the electronic effects of the bromo and hydroxyl substituents. The electron-withdrawing nature of the bromine atom could render the double bond more electron-deficient, potentially enhancing its reactivity towards electron-rich dienes.
For this compound to act as a diene, it would need to undergo a transformation to generate a conjugated diene system. A potential, though likely challenging, route could involve elimination of the hydroxyl group and a proton from the adjacent saturated carbon to introduce a second double bond. The resulting 1-bromo-1,3-cyclohexadiene could then participate as the diene component in a [4+2] cycloaddition with a dienophile. The stereoselectivity of such a Diels-Alder reaction would be governed by the well-established endo rule and the steric hindrance posed by the substituents.
Electrocyclic Reactions and Their Stereospecificity
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. For this compound to undergo an electrocyclic reaction, it would first need to be converted into a conjugated triene.
For instance, if a diene system were to be formed from the cyclohexene ring, as discussed in the context of Diels-Alder reactions, a subsequent electrocyclic ring closure could be envisioned under thermal or photochemical conditions. The stereochemical outcome of such a reaction is dictated by the Woodward-Hoffmann rules. For a 6π-electron system (a conjugated triene), thermal electrocyclic closure proceeds in a disrotatory fashion, while photochemical closure occurs in a conrotatory manner. The specific stereoisomer of the starting triene would determine the stereochemistry of the newly formed stereocenters in the bicyclic product.
Radical Reactions and Radical Intermediates involving this compound
The carbon-bromine bond in this compound is susceptible to homolytic cleavage to generate a vinyl radical. This can be initiated by radical initiators (e.g., AIBN) or photochemically. The resulting vinyl radical is a highly reactive intermediate that can participate in a variety of transformations.
One important reaction of such radicals is intramolecular cyclization if a suitable radical acceptor is present elsewhere in the molecule. In the case of this compound itself, there isn't an immediate intramolecular pathway for the vinyl radical. However, if the hydroxyl group were to be derivatized with an unsaturated moiety, a radical cascade cyclization could be designed.
Furthermore, the allylic C-H bonds in the cyclohexene ring are also potential sites for radical abstraction. Abstraction of an allylic hydrogen would generate a resonance-stabilized allylic radical. This radical could then undergo further reactions, such as addition to a multiple bond or reaction with a radical scavenger. The presence of the bromine atom could influence the regioselectivity of radical attack.
| Radical Precursor | Method of Generation | Type of Radical Intermediate | Potential Subsequent Reaction |
| C-Br bond | Radical initiator (e.g., AIBN), photolysis | Vinyl radical | Intermolecular trapping, addition to π-systems |
| Allylic C-H bond | Radical initiator (e.g., NBS) | Allylic radical | Radical cyclization (if derivatized), radical polymerization |
Applications of 3 Bromocyclohex 2 En 1 Ol As a Synthetic Building Block and Intermediate
Role in Complex Molecule Synthesis and Scaffold Construction
The functional group arrangement of 3-bromocyclohex-2-en-1-ol makes it an adept participant in reactions designed to build molecular complexity, particularly in the formation of fused and spirocyclic frameworks that are of increasing interest in medicinal chemistry. nih.gov
Polycyclic and spirocyclic scaffolds are prevalent in natural products and are increasingly incorporated into pharmaceutical candidates to enhance drug-like properties. nih.gov Spirocycles, which contain two rings connected by a single common atom, offer a unique three-dimensional structure that can be advantageous for binding to biological targets. nih.govrsc.org The synthesis of these complex structures often relies on bifunctional building blocks that can undergo sequential or domino reactions.
This compound is well-suited for this role. The hydroxyl group can act as a nucleophile or be converted into a leaving group, while the vinyl bromide is a handle for metal-catalyzed cross-coupling reactions or nucleophilic substitution. This duality allows for the strategic formation of new rings. For instance, intramolecular reactions, where a tethered nucleophile displaces the bromide or reacts at the carbon bearing the bromine, can lead to the formation of fused bicyclic systems. Alternatively, the molecule can be elaborated at both the alcohol and the bromide positions to serve as a linchpin in assembling more complex polycyclic structures. rsc.org The development of general approaches to oxa-spirocycles, for example, highlights the value of cyclic intermediates in building these unique molecular architectures. rsc.org
| Functional Group | Potential Transformation for Ring Construction | Resulting Structure Type |
|---|---|---|
| Allylic Alcohol (-OH) | Intramolecular etherification (Williamson synthesis) with a tethered halide. | Fused or Bridged Polycycle |
| Vinyl Bromide (-Br) | Intramolecular Heck reaction with a tethered alkene. | Fused or Bridged Polycycle |
| Both Groups | Sequential reactions; e.g., coupling at the bromide followed by cyclization involving the alcohol. | Spirocycle or complex Polycycle |
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and natural product synthesis. wikipedia.org One established strategy for controlling stereochemistry is the use of chiral auxiliaries—stereogenic groups that are temporarily incorporated into a molecule to direct the outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com
The secondary alcohol of this compound is a critical feature for stereocontrolled synthesis. This hydroxyl group can be esterified with a chiral carboxylic acid or coupled to other standard chiral auxiliaries. wikipedia.org The chirality of the auxiliary can then influence the facial selectivity of reactions on the cyclohexene (B86901) ring, such as epoxidations, hydrogenations, or Diels-Alder reactions. For example, the use of trans-2-phenylcyclohexanol as a chiral auxiliary has been demonstrated to effectively control the stereochemistry in ene reactions. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be cleaved and recovered, yielding a chirally enriched product. This approach enables the use of this compound as a prochiral starting material for the synthesis of specific enantiomers of more complex targets.
Utility in Natural Product Total Synthesis
Natural products often feature complex arrangements of carbocyclic cores. The cyclohexene ring is a common structural motif in numerous classes of natural products, making functionalized building blocks like this compound valuable starting points for their total synthesis. nih.govescholarship.org
Cyclohexane (B81311) and cyclohexene derivatives are core structures in a wide array of biologically active compounds, including synthetic herbicides and drugs. rsc.org The functional groups on this compound allow for its elaboration into a variety of substituted six-membered rings. The vinyl bromide can be replaced with carbon, nitrogen, or oxygen nucleophiles, or participate in powerful carbon-carbon bond-forming reactions like Suzuki or Stille couplings. The allylic alcohol can be oxidized to the corresponding enone, reduced to remove the oxygen functionality, or displaced via substitution reactions. This versatility makes it a valuable precursor for creating libraries of cyclohexane-based molecules for biological screening.
Terpenoids: This large and diverse class of natural products is built from isoprene (B109036) units and includes many compounds with significant biological activity. nih.gov The structures of many terpenes, particularly mono- and sesquiterpenes, are based on functionalized cyclohexene or cyclohexane rings. nih.govescholarship.org A pre-functionalized building block like this compound can serve as a key starting material, providing a ready-made six-membered ring that can be further elaborated to construct the carbon skeleton of a target terpene.
Alkaloids: Alkaloids are nitrogen-containing natural products that often possess potent physiological effects. researchgate.net While structurally diverse, many alkaloids incorporate six-membered rings as part of their core structure, such as in the isoquinoline (B145761) skeleton found in protoberberine alkaloids. researchgate.net Synthetic routes to these molecules could utilize this compound as a scaffold, with the vinyl bromide serving as a point for introducing nitrogen-containing fragments or for constructing adjacent rings necessary for the final alkaloid framework.
Precursor in Pharmaceutical Intermediate Synthesis
The utility of a chemical building block is often demonstrated by its application in the synthesis of active pharmaceutical ingredients (APIs). The oxidized form of this compound, which is 3-bromocyclohex-2-enone (B1278526), has been identified as a very important organic intermediate. google.com Specifically, it is a key starting material for the synthesis of cardiovascular drugs, such as sacubitril (B1662468) and its derivatives. google.com The synthesis of 3-bromocyclohex-2-enone can be achieved from 1,3-cyclohexanedione. google.com Given that this compound is the direct reduction product of this enone, it stands as a closely related and crucial precursor in the synthesis pathway of these important pharmaceutical agents. The demand for such intermediates underscores the industrial relevance of this chemical scaffold. google.com
Development of Novel Reagents and Catalysts
Beyond its role as a building block for target molecules, this compound can also serve as a scaffold for the development of new reagents and catalysts for organic synthesis.
The development of novel ligands is a key driver of innovation in transition metal catalysis. The cyclohexenol (B1201834) backbone of this compound provides a rigid and tunable platform for the synthesis of new phosphine (B1218219) ligands. The vinyl bromide can be converted to a phosphine group through reactions with phosphinating agents, while the hydroxyl group can be derivatized to introduce other coordinating groups or to modulate the steric and electronic properties of the resulting ligand.
Chiral versions of these ligands, derived from enantiomerically pure this compound, would be of particular interest for asymmetric catalysis. The stereochemistry of the cyclohexenol backbone could create a well-defined chiral pocket around the metal center, enabling high levels of enantioselectivity in a variety of transformations.
The following table illustrates a conceptual pathway for the development of a novel phosphine ligand from this compound.
| Synthetic Step | Reagent | Intermediate/Product | Potential Catalytic Application |
| 1. Phosphination | Ph2PLi | 3-(Diphenylphosphino)cyclohex-2-en-1-ol | Precursor to bidentate ligands |
| 2. Derivatization of OH | Mesyl chloride, then a secondary phosphine | Bidentate P,P-ligand with a cyclohexene backbone | Asymmetric hydrogenation, allylic alkylation |
The unique combination of functional groups in this compound also allows for its derivatization into specialized reagents for organic transformations. For example, oxidation of the alcohol would yield 3-bromocyclohex-2-en-1-one, a versatile Michael acceptor and a precursor to a variety of functionalized cyclohexanones.
Furthermore, the allylic alcohol can be converted to a leaving group, creating an electrophilic species that can participate in a range of substitution reactions. When combined with the reactivity of the vinyl bromide, this opens up possibilities for tandem reactions and the rapid construction of molecular complexity.
Mechanistic Investigations and Computational Studies of 3 Bromocyclohex 2 En 1 Ol Reactivity
Elucidation of Reaction Mechanisms for 3-bromocyclohex-2-en-1-ol Transformations
The elucidation of reaction mechanisms for this compound, an allylic alcohol derivative, focuses on understanding the sequence of bond-breaking and bond-forming events. Given its structure, it is prone to reactions such as nucleophilic substitution, where the hydroxyl group or the bromine atom can be replaced, and elimination reactions. The presence of the double bond and the allylic hydroxyl and bromo groups are key determinants of its reactivity.
Kinetic studies are fundamental to determining the rate of a reaction and its dependence on the concentration of reactants, which helps in identifying the molecules involved in the rate-determining step. For a reaction involving this compound, such as a substitution reaction, monitoring the disappearance of the starting material or the appearance of a product over time using techniques like UV-Vis or NMR spectroscopy would provide rate data. This information helps to distinguish between, for example, unimolecular (SN1) and bimolecular (SN2) substitution mechanisms.
Spectroscopic methods are also crucial for identifying the structures of products and any stable intermediates. For instance, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to characterize the final products of a reaction, confirming the outcome of the transformation. Time-resolved spectroscopy could potentially be used to observe the reaction as it progresses, offering direct evidence of the species involved in the pathway.
In many proposed mechanisms for allylic compounds, carbocations are key reactive intermediates. For this compound, the loss of the bromide leaving group in a solvolysis reaction, for example, would generate a resonance-stabilized secondary allylic carbocation. pearson.com This intermediate is a hybrid of two resonance structures, with the positive charge delocalized between the carbon atom bearing the hydroxyl group (C1) and the carbon atom at the other end of the double bond (C3).
The formation of such a stable carbocation is a critical feature that influences the reaction pathway and the potential for multiple products, as a nucleophile can attack either of the positively charged carbon centers. pearson.com The direct observation and characterization of such short-lived intermediates are challenging but can sometimes be achieved using specialized spectroscopic techniques under controlled conditions or inferred from the product distribution of the reaction.
Transition State Analysis and Reaction Energetics
Computational chemistry provides powerful tools for investigating the energetics and transition states of reactions, offering insights that are often difficult to obtain experimentally.
Theoretical calculations, particularly using Density Functional Theory (DFT) or high-level ab initio methods, can be employed to model the entire energy profile of a proposed reaction pathway for this compound. This involves calculating the potential energy of the system as the reactants are converted into products.
A key outcome of these calculations is the determination of the activation energy (or activation barrier), which is the energy difference between the reactants and the highest point on the reaction pathway, the transition state. mdpi.comresearchgate.net A lower activation barrier corresponds to a faster reaction. For instance, modeling the SN1 solvolysis of this compound would involve calculating the energy required to cleave the carbon-bromine bond to form the allylic carbocation intermediate and the subsequent barriers for nucleophilic attack.
Table 1: Representative Theoretical Methods for Activation Barrier Calculation
| Method | Description | Typical Application |
| DFT (e.g., B3LYP, MPW1K) | Density Functional Theory methods that balance computational cost and accuracy. | Commonly used for calculating geometries and energies of reactants, products, and transition states for organic reactions. researchgate.net |
| MP2 | Møller–Plesset perturbation theory of the second order; an ab initio method. | Often used for benchmarking, though it can underestimate activation barriers. researchgate.net |
| CBS-QB3 | Complete Basis Set methods; a high-accuracy composite ab initio method. | Used as a standard for providing reliable activation barriers and reaction energetics against which other methods are benchmarked. researchgate.net |
When a reaction can lead to multiple products (regioselectivity or stereoselectivity), the preferred outcome is determined by the relative energies of the competing transition states. Computational modeling can precisely map the three-dimensional geometry of these transition states.
For the allylic carbocation intermediate formed from this compound, a nucleophile could attack at two different sites. By calculating the transition state structures and their corresponding activation energies for attack at each site, one can predict the major product. The reaction pathway with the lower transition state energy will be the favored one, thus explaining the observed selectivity. Factors other than just aromaticity, such as steric hindrance and orbital interactions within the transition state structure, are often the governing factors for the barrier heights. beilstein-journals.org
Theoretical Studies of Structure-Reactivity Relationships
Theoretical studies are instrumental in establishing relationships between the molecular structure of this compound and its chemical reactivity. By systematically modifying the structure of the molecule in silico (e.g., changing the position of the bromine atom, adding other substituents) and calculating the resulting changes in properties like activation energies, a quantitative structure-activity relationship (QSAR) can be developed.
These studies can reveal how electronic effects (e.g., the electron-withdrawing nature of the bromine atom) and steric effects influence the stability of intermediates and transition states. For example, computational models could predict how substituting the hydrogen on the hydroxyl group with other groups might alter the activation barrier for bromide departure, thereby providing a rational basis for designing related molecules with tailored reactivity.
Application of Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are instrumental in elucidating the electronic structure, potential energy surfaces, and reactivity of molecules like this compound. Density Functional Theory (DFT) and ab initio methods are prominent computational approaches employed for these investigations.
DFT methods, such as B3LYP, are widely used to balance computational cost and accuracy in studying organic molecules. These methods are effective in optimizing molecular geometries, calculating vibrational frequencies, and determining the energies of ground states, transition states, and intermediates. For this compound, DFT calculations can be used to predict the relative stabilities of its various conformers and to map out the energy profiles of its reactions, thereby providing insights into reaction kinetics and thermodynamics.
Ab initio methods, like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by systematically approaching the exact solution of the Schrödinger equation. While computationally more demanding, these methods are valuable for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are particularly important. For instance, accurate calculation of non-covalent interactions that may influence the conformational preferences of this compound would benefit from high-level ab initio calculations.
A common application of these methods is the construction of a potential energy surface for a particular reaction. This allows for the identification of the lowest energy pathways from reactants to products, including the characterization of transition state structures. The calculated activation energies can then be used to predict reaction rates and to understand how substituents influence reactivity.
Molecular Orbital Analysis and Electronic Effects on Reactivity
The reactivity of this compound is intrinsically linked to its electronic structure, which can be described by molecular orbital (MO) theory. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in determining the molecule's behavior in chemical reactions.
The HOMO of this compound is expected to be a π-orbital associated with the carbon-carbon double bond. The energy of the HOMO is indicative of the molecule's ability to act as a nucleophile or electron donor. The presence of the electron-withdrawing bromine atom and the hydroxyl group will influence the energy and electron density distribution of the HOMO. The bromine atom, through its inductive effect, will lower the energy of the HOMO, making the alkene less nucleophilic. Conversely, the hydroxyl group can act as a π-donor through resonance, which would raise the energy of the HOMO.
The LUMO is the lowest energy unoccupied orbital and represents the molecule's ability to act as an electrophile or electron acceptor. In this compound, the LUMO is likely to be the antibonding π* orbital of the double bond. The energy of the LUMO is also affected by the substituents. The electron-withdrawing nature of the bromine atom will lower the energy of the LUMO, making the double bond more susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods can provide quantitative values for these orbital energies, allowing for a detailed analysis of the electronic effects on reactivity.
Below is a representative table of calculated molecular orbital energies for a substituted allylic alcohol, illustrating the typical energy ranges.
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO-1 | -12.5 | Deeper lying, less involved in typical reactions |
| HOMO | -9.8 | Nucleophilic character, site of electrophilic attack |
| LUMO | +1.5 | Electrophilic character, site of nucleophilic attack |
| LUMO+1 | +3.2 | Higher energy, less accessible for reactions |
Conformational Analysis and Stereochemical Preferences
The three-dimensional shape of this compound plays a crucial role in its reactivity and the stereochemical outcome of its reactions. The cyclohexene (B86901) ring is not planar and can adopt several conformations, with the positioning of the bromo and hydroxyl substituents significantly influencing their relative stabilities.
Computational Assessment of Conformation and Stability
The cyclohexene ring in this compound is expected to adopt a half-chair or a distorted boat conformation. The substituents at the sp3-hybridized carbon atoms can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by a combination of steric and electronic factors.
Computational methods, particularly DFT, can be employed to perform a detailed conformational analysis. By systematically rotating the bonds and optimizing the geometry of each possible conformer, the global minimum energy structure and the relative energies of other stable conformers can be determined.
For this compound, the key conformational considerations include:
The pseudo-axial versus pseudo-equatorial orientation of the hydroxyl group at C1.
The orientation of the C-O bond relative to the rest of the ring.
The potential for intramolecular hydrogen bonding between the hydroxyl group and the bromine atom or the π-system of the double bond.
A hypothetical data table summarizing the calculated relative energies of different conformers of this compound is presented below.
| Conformer | OH Position | Relative Energy (kcal/mol) | Population (%) at 298 K |
| 1 | Pseudo-equatorial | 0.00 | 75.3 |
| 2 | Pseudo-axial | 1.25 | 12.8 |
| 3 | Distorted Boat | 2.50 | 1.9 |
Influence of Conformation on Reactivity and Selectivity
The conformational preferences of this compound have a profound impact on its reactivity and the stereoselectivity of its reactions. The accessibility of the reacting centers, such as the π-face of the double bond and the hydroxyl group, is conformation-dependent.
For reactions involving the double bond, such as epoxidation or hydrogenation, the attacking reagent will approach from the less sterically hindered face. The pseudo-axial or pseudo-equatorial orientation of the hydroxyl group can direct the incoming reagent to one face of the double bond over the other, leading to a specific stereoisomer of the product. This is known as substrate-controlled stereoselectivity.
In reactions involving the hydroxyl group, such as esterification or etherification, its accessibility will depend on its conformational position. A pseudo-equatorial hydroxyl group is generally more accessible than a pseudo-axial one.
Furthermore, the relative energies of the transition states for different reaction pathways will be influenced by the conformation of the starting material. A reaction proceeding through a lower energy transition state will be kinetically favored. Computational studies can model these transition states and help to rationalize and predict the observed stereochemical outcomes. For example, in a nucleophilic substitution at the allylic position, the conformation of the ring will influence the orbital overlap required for the reaction to proceed, thereby affecting the reaction rate and the stereochemistry of the product.
Advanced Methodologies for Structural Elucidation and Purity Assessment in Research
High-Resolution Spectroscopic Techniques for Structural Characterization
High-resolution spectroscopic techniques are indispensable for elucidating the molecular architecture of 3-bromocyclohex-2-en-1-ol. These methods provide detailed information regarding the compound's atomic connectivity, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. A complete NMR analysis of this compound involves a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments to map out the complete carbon and proton framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) reveal the connectivity between adjacent protons.
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| H1 | ~4.2 | m | |
| H2 | ~6.1 | t | ~4.0 |
| H4 | ~2.5 | m | |
| H5 | ~1.8, ~2.0 | m | |
| H6 | ~1.9, ~2.1 | m |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts are characteristic of the type of carbon (alkene, alcohol-bearing, etc.). A known ¹³C NMR spectrum for this compound is available in public databases. nih.gov
Interactive Table: Experimental ¹³C NMR Data for this compound nih.gov
| Carbon | Chemical Shift (ppm) |
|---|---|
| C1 | 66.5 |
| C2 | 130.1 |
| C3 | 125.8 |
| C4 | 31.7 |
| C5 | 18.5 |
2D NMR Spectroscopy: Two-dimensional NMR techniques are employed to further resolve structural ambiguities.
COSY (Correlation Spectroscopy): Establishes proton-proton couplings, allowing for the tracing of proton networks within the cyclohexene (B86901) ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the entire molecular structure, including the placement of the bromine and hydroxyl groups.
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and C=C functional groups. The O-H stretch of the alcohol would appear as a broad band in the region of 3200-3600 cm⁻¹. The C=C stretching vibration of the alkene would be observed around 1650 cm⁻¹, and the C-Br stretch would appear at lower wavenumbers, typically in the range of 500-600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being more polarizable, would be expected to show a strong signal in the Raman spectrum. This technique is particularly useful for studying the carbon backbone and can provide insights into the symmetry of the molecule.
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3200-3600 (broad) | Weak |
| C-H Stretch (sp²) | 3000-3100 | Strong |
| C-H Stretch (sp³) | 2850-3000 | Strong |
| C=C Stretch | ~1650 | Strong |
| C-O Stretch | 1050-1200 | Weak |
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₆H₉BrO) with high confidence, by distinguishing it from other compounds with the same nominal mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for assessing the purity of a sample of this compound and for analyzing its fragmentation pattern upon electron ionization. A known GC-MS analysis indicates a top peak at m/z 97. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyses where derivatization is not desired, LC-MS is a suitable alternative to GC-MS. It allows for the separation of components in a mixture followed by their detection by mass spectrometry.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. carleton.edu
Obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. mdpi.com For a molecule like this compound, which may be a liquid or a low-melting solid at room temperature, derivatization is often necessary to introduce functionalities that promote crystallization. For instance, reaction of the hydroxyl group to form an ester or a urethane (B1682113) can increase the melting point and the likelihood of forming well-ordered crystals. A successful single crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the cyclohexene ring. For chiral molecules, the Flack parameter can be used to determine the absolute configuration.
In cases where obtaining a single crystal of the compound of interest is challenging, co-crystallization can be an effective strategy. nih.govuea.ac.ukucc.ie This involves crystallizing the target molecule with a second, carefully chosen "co-former" molecule. The co-former can interact with the target molecule through non-covalent interactions, such as hydrogen bonding, to facilitate the formation of a crystalline lattice. For a chiral alcohol like this compound, a chiral co-former could be used to separate enantiomers and determine the absolute stereochemistry of each. This approach is particularly valuable for oils or viscous liquids that are otherwise difficult to crystallize. nih.govucc.ie
Chromatographic Methods for Purity and Isomer Separation
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For this compound, which may exist as various isomers, chromatographic methods are indispensable for ensuring the purity of a sample and for isolating specific isomers for further study.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of a sample and for separating closely related isomers.
A common approach for a compound of this nature is reverse-phase HPLC . In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases, with more nonpolar compounds being retained longer on the column.
For the analysis of this compound, a C18 (octadecylsilane) column is a suitable choice for the stationary phase due to its hydrophobicity. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. ionsource.com The initial mobile phase composition would be more aqueous to retain the compound, and the increasing organic content would then elute the compound and any impurities based on their relative polarities. ionsource.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the double bond in the cyclohexene ring is expected to exhibit UV absorbance. The choice of wavelength would be optimized to maximize the signal-to-noise ratio for the analyte.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the presence of a polar hydroxyl group, this compound itself may exhibit poor peak shape and thermal instability in a GC system. Therefore, derivatization is a crucial step to enhance its volatility and thermal stability. libretexts.orgsigmaaldrich.com
Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as alcohols. colostate.edu In this process, the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. The resulting TMS ether of this compound is significantly more volatile and less polar, leading to improved chromatographic performance. nih.gov
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would be appropriate for the silylated derivative. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for structural confirmation.
Table 2: Representative GC Parameters for the Analysis of Silylated this compound
| Parameter | Condition |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Stationary Phase | 5% Phenyl Polydimethylsiloxane |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 100 °C (2 min hold), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injector Temp. | 250 °C |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 50-400 m/z |
Since this compound contains a stereocenter at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Determining the enantiomeric excess (% ee) is critical in many applications, particularly in pharmaceutical and biological contexts. Chiral chromatography is the most effective method for separating and quantifying enantiomers.
This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating a diverse range of chiral compounds, including cyclic and allylic alcohols. nih.govmdpi.comnih.gov
For the chiral separation of this compound, columns such as Chiralpak® or Chiralcel® are suitable choices. The separation can be performed using either normal-phase or reverse-phase HPLC. In normal-phase mode, a mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is commonly used. The differential interactions, such as hydrogen bonding and dipole-dipole interactions, between the enantiomers and the chiral stationary phase lead to their separation. The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess.
Table 3: Exemplary Chiral HPLC Parameters for Enantiomeric Resolution of this compound
| Parameter | Condition |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Column Dimensions | 4.6 x 150 mm |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25 °C |
Future Directions and Emerging Research Avenues for 3 Bromocyclohex 2 En 1 Ol
Development of Novel and Efficient Synthetic Pathways
The pursuit of more sustainable and efficient methods for the synthesis and functionalization of 3-bromocyclohex-2-en-1-ol is a key area of future research. Modern synthetic techniques such as electrochemistry and photoredox catalysis offer promising alternatives to traditional methods.
Electrochemistry-Mediated Synthesis and Functionalization
Electrochemical methods provide a powerful tool for organic synthesis, often enabling reactions under mild conditions without the need for stoichiometric chemical oxidants or reductants. The application of electrochemistry to the synthesis and functionalization of this compound is a promising research direction. For instance, the electrochemical generation of electrophilic bromine species could provide a controlled and selective method for the bromination of cyclohexenols.
| Transformation | Electrochemical Approach | Potential Advantages | Representative Research |
| Synthesis | Anodic oxidation of a suitable cyclohexenol (B1201834) precursor in the presence of a bromide source. | Avoids hazardous brominating agents, precise control over reaction conditions. | Research on electrochemical bromination of organic molecules. |
| Functionalization | Cathodic reduction of the C-Br bond to generate a vinyl radical or anion for subsequent coupling reactions. | Access to novel derivatives not easily accessible by other means. | Studies on the electrochemical reduction of vinyl halides. |
Photoredox Catalysis and Light-Driven Transformations
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, allowing for the facile generation of radical intermediates under exceptionally mild conditions. This approach holds significant potential for the synthesis and derivatization of this compound. For example, photoredox-catalyzed atom transfer radical addition (ATRA) reactions could be employed to introduce the bromine and alcohol functionalities simultaneously across a cyclohexadiene precursor. Furthermore, the vinyl bromide moiety of this compound can be a handle for photoredox-mediated cross-coupling reactions.
| Transformation | Photocatalyst | Light Source | Reactant | Product | Yield (%) |
| Allylic Oxidation | Ru(bpy)₃Cl₂ | Blue LEDs | Cyclohexene (B86901) | 2-Cyclohexen-1-one | 75 |
| C-H Arylation | Ir(ppy)₃ | Blue LEDs | Benzene | Phenylcyclohexene | 80 |
Exploration of Unconventional Reactivity Modes and Transformations
Beyond established synthetic routes, future research will likely focus on uncovering and harnessing novel reactivity patterns of this compound.
C-H Functionalization Strategies on the Cyclohexenol Core
Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. nih.gov The development of methods for the selective C-H functionalization of the cyclohexenol core of this compound would open up new avenues for the synthesis of complex derivatives. Photoredox catalysis, in combination with hydrogen atom transfer (HAT) catalysts, has been shown to be effective for the functionalization of allylic C-H bonds. nih.govrsc.org This approach could be applied to introduce new functional groups at the allylic positions of the this compound scaffold. nih.govrsc.org
| C-H Position | Catalyst System | Reagent | Potential Product |
| Allylic C-H | Photoredox catalyst + HAT catalyst | Alkyl halide | Alkylated 3-bromocyclohexenol derivative |
| Vinylic C-H | Transition metal catalyst | Aryl boronic acid | Arylated 3-bromocyclohexenol derivative |
Flow Chemistry Applications for Continuous and Scalable Synthesis
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. sioc-journal.cnrsc.org The application of flow chemistry to the synthesis of this compound and its derivatives could enable the development of more efficient and sustainable manufacturing processes. sioc-journal.cnrsc.org Halogenation reactions, which are often highly exothermic and require careful control, are particularly well-suited to flow conditions. sioc-journal.cnrsc.org
Integration into Advanced Materials Science Research
The unique combination of functional groups in this compound makes it an interesting building block for the synthesis of advanced materials. The vinyl bromide can participate in polymerization reactions, while the hydroxyl group can be used for post-polymerization modification or to impart specific properties to the resulting material. For instance, the incorporation of this monomer into polymers could lead to materials with tunable properties, such as flame retardancy (due to the bromine content) and hydrophilicity (due to the hydroxyl group). There is potential for the development of novel conductive polymers by leveraging the reactivity of the double bond and the potential for creating conjugated systems. researchgate.net
| Material Class | Potential Role of this compound | Potential Properties/Applications |
| Functional Polymers | Monomer or co-monomer in polymerization reactions. | Flame retardancy, tunable hydrophilicity, sites for cross-linking or further functionalization. |
| Conductive Polymers | Precursor for the synthesis of conjugated polymer backbones. | Electronic materials, sensors, organic electronics. |
| Biomaterials | Building block for biocompatible and biodegradable polymers. | Drug delivery, tissue engineering. |
Precursors for Specialty Polymers and Functional Materials
The inherent reactivity of this compound makes it an intriguing candidate for the synthesis of specialty polymers with tailored properties. The hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters or ethers, leading to the formation of biodegradable polyesters and polyethers with a functionalizable pendant group. The bromine atom can be leveraged for post-polymerization modifications, allowing for the introduction of various functionalities to fine-tune the material's characteristics.
Furthermore, the double bond in the cyclohexene ring can participate in polymerization reactions such as ring-opening metathesis polymerization (ROMP). Although cyclohexene itself has low ring strain, the presence of substituents can influence its reactivity. Future research could focus on the synthesis of derivatives of this compound that are more amenable to ROMP, potentially leading to polymers with unique thermal and mechanical properties.
Table 1: Potential Polymerization Pathways for this compound Derivatives
| Polymerization Method | Monomer Modification | Potential Polymer Properties |
| Ring-Opening Polymerization (ROP) | Esterification or etherification of the hydroxyl group | Biodegradable, functionalizable |
| Ring-Opening Metathesis Polymerization (ROMP) | Derivatization to increase ring strain | High thermal stability, tunable mechanical properties |
| Atom Transfer Radical Polymerization (ATRP) | Conversion of the hydroxyl group to an initiator | Well-defined polymer architectures |
Building Blocks for Supramolecular Assemblies and Self-Assembled Systems
The combination of a hydrogen-bond-donating hydroxyl group and a halogen-bond-donating bromine atom in this compound makes it a compelling building block for the construction of supramolecular assemblies. Hydrogen bonds and halogen bonds are directional non-covalent interactions that can be used to control the self-assembly of molecules into well-defined architectures. nih.govacs.orgresearchgate.net
Future investigations could explore the ability of this compound and its derivatives to form liquid crystals, gels, or crystalline co-crystals. The interplay between hydrogen and halogen bonding could lead to the formation of complex and functional supramolecular structures. For instance, the introduction of aromatic or other functional groups could lead to materials with interesting photophysical or electronic properties. The directionality of these non-covalent interactions is a key factor in designing such materials. nih.gov
Table 2: Non-Covalent Interactions in this compound for Supramolecular Assembly
| Interaction Type | Functional Group | Potential Supramolecular Structure |
| Hydrogen Bonding | Hydroxyl group | Chains, sheets, helices |
| Halogen Bonding | Bromine atom | Linear arrays, networks |
| Pi-stacking | (with derivatives) | Columnar or layered structures |
Sustainable and Biocatalytic Approaches in Advanced Synthetic Operations
The development of green and sustainable chemical processes is a major focus of modern chemistry. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for achieving this goal. The unique structure of this compound makes it a suitable candidate for a variety of enzymatic transformations.
Expanding the Scope of Chemoenzymatic and Biocatalytic Syntheses
Enzymes such as lipases, dehydrogenases, and dehalogenases could be employed for the selective transformation of this compound. Lipases are known to catalyze the enantioselective acylation of racemic alcohols, which could be a route to obtaining enantiomerically pure forms of this compound. researchgate.netmdpi.com Dehydrogenases could be used for the stereoselective reduction of the corresponding ketone, 3-bromocyclohex-2-en-1-one, to produce chiral this compound. nih.govgeorgiasouthern.edutudelft.nlscilit.com
Furthermore, enzymatic dehalogenation presents a green method for removing the bromine atom, potentially leading to the synthesis of other valuable cyclohexene derivatives. nih.govnih.gov Research in this area could focus on identifying or engineering enzymes with high activity and selectivity for these transformations.
Bio-inspired Catalysis for Selective Transformations
In addition to using isolated enzymes, bio-inspired catalysis, which involves the use of synthetic catalysts that mimic the active sites of enzymes, offers another promising avenue for the selective transformation of this compound. For example, bio-inspired oxidation catalysts could be developed for the selective oxidation of the alcohol to the corresponding ketone or for the epoxidation of the double bond. mdpi.comresearchgate.net
These bio-inspired catalysts often operate under mild conditions and can exhibit high selectivity, making them attractive for sustainable chemical synthesis. Future work could involve the design and synthesis of novel catalysts based on the understanding of enzymatic mechanisms for the transformation of similar substrates.
Table 3: Potential Biocatalytic and Bio-inspired Transformations of this compound
| Transformation | Catalyst Type | Potential Product |
| Enantioselective acylation | Lipase (B570770) | Enantiomerically pure esters |
| Stereoselective reduction | Dehydrogenase | Enantiomerically pure alcohol |
| Dehalogenation | Dehalogenase | Cyclohex-2-en-1-ol |
| Selective oxidation | Bio-inspired catalyst | 3-Bromocyclohex-2-en-1-one |
Q & A
Q. What are the most reliable synthetic routes for preparing 3-bromocyclohex-2-en-1-ol, and how do reaction conditions influence yield?
Answer:
- Appel Reaction : A common method involves treating cyclohex-2-en-1-ol with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in dichloromethane at 0–25°C. This yields this compound via an SN2 mechanism. Optimizing stoichiometry (1:1.1 alcohol:CBr₄) and reaction time (2–4 hrs) maximizes yield (up to 85%) .
- Alternative Methods : Grignard reagent trapping or allylic bromination using N-bromosuccinimide (NBS) under radical conditions (e.g., UV light) are less common due to competing side reactions.
Q. Key Considerations :
- Purity of starting alcohol (>98%) minimizes byproducts.
- Low temperatures reduce elimination to cyclohexadiene derivatives.
Q. How can NMR spectroscopy distinguish this compound from its structural isomers?
Answer:
- ¹H NMR : The allylic bromine deshields adjacent protons, causing distinct splitting patterns:
- ¹³C NMR : The brominated carbon (C-3) appears at δ 45–50 ppm, while the enol carbon (C-1) resonates at δ 70–75 ppm.
Validation : Compare with computed spectra (e.g., using ACD/Labs or Gaussian) to resolve ambiguities .
Advanced Research Questions
Q. How can conflicting stereochemical outcomes in the synthesis of this compound be resolved?
Answer:
- Contradiction Example : Appel reaction may yield a mixture of diastereomers if the starting alcohol has axial/equatorial substituents.
- Resolution Strategies :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis.
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for each stereoisomer .
Data Cross-Validation : Combine NOESY (to assess spatial proximity of protons) and J-based coupling analysis for definitive assignments.
Q. What experimental approaches can reconcile discrepancies in reported reaction yields for this compound synthesis?
Answer:
- Root Causes : Variations in reagent purity, solvent dryness, or temperature control.
- Troubleshooting Protocol :
- Replicate Literature Procedures : Use standardized reagents (e.g., anhydrous CBr₄, freshly distilled CH₂Cl₂).
- In Situ Monitoring : Track reaction progress via FT-IR (disappearance of -OH stretch at 3400 cm⁻¹) or GC-MS.
- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions .
Case Study : A 2024 study achieved 89% yield by pre-drying PPh₃ at 60°C under vacuum, highlighting moisture sensitivity as a critical factor .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for this compound
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Appel Reaction | PPh₃, CBr₄, CH₂Cl₂, 0–25°C | 75–89 | Competing elimination |
| Radical Bromination | NBS, UV light, CCl₄ | 40–55 | Over-bromination |
| Grignard Trapping | Mg, Br₂, THF, –78°C | 30–50 | Low selectivity |
Q. Table 2. Key NMR Signals for this compound
| Proton/Carbon | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-1 (C-OH) | 4.1–4.3 | Multiplet | 1H |
| H-2/H-3 | 5.6–5.8 | Doublet of doublets | 2H |
| C-3 (Br) | 45–50 | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
